CDKI-73

Overview

Description

Synthesis Analysis

The synthesis of CDKI-73 involves complex chemical reactions that yield the compound with specific characteristics. Studies focusing on the synthesis of similar compounds have shown that solvothermal syntheses, using elements like cadmium (Cd) in combination with other chemicals, can result in novel compounds with distinct properties (Lin et al., 2010). These synthesis methods are essential for obtaining high-quality compounds for further analysis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, especially those involving cadmium, has been extensively analyzed. For instance, the molecular species Ar'CdCdAr' demonstrates a cadmium-cadmium bonded molecular compound, established through NMR spectroscopy and X-ray diffraction, showing significant sigma-bonding HOMO p-character (Zhu et al., 2006). Understanding the molecular structure is crucial for predicting the compound's behavior in various chemical reactions and environments.

Chemical Reactions and Properties

The chemical reactions involving compounds like this compound, particularly those with cadmium, have unique properties and reactivity patterns. The energetic coordination compound Cd(DAT)(6)(2) synthesizes using 1,5-diaminotetrazole (DAT) as a ligand, showing specific thermal decomposition mechanisms and sensitivity properties (Cui et al., 2008). These characteristics are important for applications requiring controlled reactivity and stability.

Physical Properties Analysis

The physical properties of compounds like this compound are significantly influenced by their molecular structure and synthesis method. For instance, the formation of high-quality CdTe, CdSe, and CdS nanocrystals using CdO as a precursor demonstrates the impact of synthesis techniques on the physical properties of the resultant nanocrystals, including their size, distribution, and crystallinity (Peng & Peng, 2001). Such analyses are essential for tailoring the physical properties of compounds for specific applications.

Chemical Properties Analysis

The chemical properties of this compound-like compounds are determined through various analyses, including their reactivity, stability, and interactions with other substances. The study of Cd(II) coordination frameworks reveals insights into anion-induced structural transformation, anion-responsive luminescence, and anion separation capabilities, highlighting the versatile chemical properties of cadmium-based compounds (Hou et al., 2013).

Scientific Research Applications

Leukemia Treatment : CDKI-73 has shown effectiveness in targeting tumor cells, particularly in leukemia. It induces apoptosis in cancer cells by dephosphorylating CDK9 and RNA polymerase II. This compound has demonstrated more potency than other CDK inhibitors and exhibited synergy with the nucleoside analog fludarabine, suggesting its potential as an anticancer therapeutic (Walsby et al., 2013).

Colorectal Cancer : In colorectal cancer (CRC), this compound has shown high cytotoxicity against CRC cell lines and does not cause DNA accumulation at any phase of the cell cycle. This suggests its potential in inducing cell death through mechanisms other than cell cycle arrest. The in vivo efficacy of this compound in CRC was confirmed in mouse models, where it significantly inhibited tumor growth without overt toxicity (Rahaman et al., 2019).

Ovarian Cancer : Research on ovarian cancer cells has revealed that this compound inhibits CDK9 kinase activity, leading to a decrease in RNAPII phosphorylation and subsequently reducing eIF4E phosphorylation. This inhibition causes a decrease in anti-apoptotic proteins and induces apoptosis, confirming the role of CDK9 in cell survival and the potential of this compound in treating ovarian cancer (Lam et al., 2014).

Acute Myeloid Leukemia (AML) : this compound has demonstrated high efficacy against AML, particularly the MLL-AML subtype, by targeting CDK9 and inducing apoptosis through the downregulation of anti-apoptotic proteins. It has shown lower toxicity to healthy bone marrow cells and significant efficacy in animal models, suggesting its potential as an orally deliverable therapeutic agent for AML treatment (Rahaman et al., 2018).

Innate Immune Regulation : this compound was found to inhibit the delivery of Rab11 vesicles to the plasma membrane, impacting the secretion of innate immune cargo. This suggests its potential in controlling inflammation and could be useful in treating diseases where dysregulated innate immunity is a factor (Sorvina et al., 2020).

Mechanism of Action

Target of Action

CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . This compound also inhibits CDK1 and CDK2 .

Mode of Action

This compound interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .

Pharmacokinetics

This compound exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making this compound a promising candidate for oral administration in the treatment of AML .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, this compound has been shown to be relatively low toxic to the bone marrow cells of healthy donors .

Safety and Hazards

properties

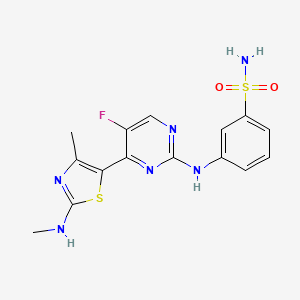

IUPAC Name |

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPWBQKZMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1421693-22-2 | |

| Record name | Asnuciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asnuciclib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)